molecular formula C9H15F3O3S B12536272 2-(Trifluoromethylsulfonyloxy)-1-octene

2-(Trifluoromethylsulfonyloxy)-1-octene

Cat. No.: B12536272
M. Wt: 260.28 g/mol
InChI Key: MABCAUNYWAJLEU-UHFFFAOYSA-N
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Description

Significance of Alkenyl Triflates as Versatile Synthetic Intermediates

Alkenyl triflates are highly valued in organic synthesis because they serve as effective electrophilic partners in a wide array of cross-coupling reactions. acs.org The triflate group is an excellent leaving group, making the vinylic carbon to which it is attached susceptible to attack by nucleophiles, typically in the presence of a transition metal catalyst. wikipedia.orgchemeurope.com This reactivity is fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

The primary significance of alkenyl triflates lies in their role as substitutes for organohalides in cornerstone reactions such as the Suzuki-Miyaura, Heck, and Stille couplings, as well as in amination reactions. acs.orgwikipedia.org They are particularly useful because they can be readily synthesized from ketones, which are common and widely available starting materials. acs.org For instance, 2-(Trifluoromethylsulfonyloxy)-1-octene is prepared from 2-octanone (B155638). This provides a strategic advantage, allowing chemists to convert a carbonyl group into a reactive handle for complex molecular assembly.

The versatility of this class of compounds is demonstrated by their compatibility with a broad range of functional groups and their successful application in the synthesis of complex natural products, pharmaceuticals, and novel organic materials. acs.org For example, alkenyl triflates derived from natural products have been used in palladium-catalyzed enantioselective α-alkenylation reactions to produce chiral allylic amines, which are important structural motifs in biologically active molecules. acs.org

Structural Features and Electronic Properties of the Trifluoromethylsulfonyloxy Group in Alkenes

The exceptional reactivity of alkenyl triflates is a direct consequence of the unique structural and electronic properties of the trifluoromethylsulfonyloxy (triflate, -OTf) group. wikipedia.org The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid with an acidity far exceeding that of pure sulfuric acid. wikipedia.orgnih.gov This inherent stability makes the triflate anion an outstanding leaving group.

The stability of the triflate anion is attributed to two main factors:

Inductive Effect : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the sulfonate core, further stabilizing the negative charge on the resulting anion after it departs from the substrate. wikipedia.org

When attached to an sp²-hybridized carbon of an alkene, as in this compound, the triflate group imparts significant electrophilic character to the vinylic carbon, facilitating oxidative addition to low-valent transition metal catalysts, most commonly palladium(0) or nickel(0), which is the key initiating step in many cross-coupling catalytic cycles.

Table 1: Key Properties of the Trifluoromethanesulfonate (Triflate) Group
PropertyValue / DescriptionSource
Conjugate AcidTriflic Acid (CF₃SO₃H) wikipedia.org
pKa of Conjugate Acid~ -14 nih.gov
Leaving Group AbilityExcellent; one of the best known leaving groups in organic chemistry. wikipedia.orgchemeurope.com
Key Stabilizing FactorsResonance delocalization and strong inductive effect from the -CF₃ group. wikipedia.orgchemeurope.com

Historical Context and Evolution of Triflate Chemistry in Olefin Functionalization

The development of triflate chemistry has been a pivotal advancement in modern organic synthesis. The journey began with the study of triflic acid and its derivatives. While the broader field of cross-coupling reactions traces its origins to discoveries in the mid-20th century, the specific use of triflates as key reagents is a more recent development. nih.gov

The first preparations of simple alkyl triflates were reported by Gramstad and Haszeldine in 1956, who synthesized them through the reaction of alkyl halides with silver triflate. nih.govnih.gov This early work established the foundation for using the triflate group in substitution reactions.

The application of triflates to olefin functionalization, specifically through the creation of alkenyl triflates, gained prominence with the rise of palladium-catalyzed cross-coupling reactions in the 1970s and 1980s. Chemists recognized that the high reactivity and stability of the triflate leaving group made it an ideal alternative to the more traditional halide leaving groups (I, Br, Cl) in these reactions. The ability to easily prepare alkenyl triflates from ketones provided a new and powerful strategic approach to forming C(sp²)-C bonds. This evolution marked a significant expansion of the synthetic chemist's toolkit, allowing for the coupling of substrates that were otherwise difficult to activate.

Table 2: Key Milestones in the Evolution of Triflate Chemistry
DateDiscovery / DevelopmentSignificanceSource
1956First synthesis of simple alkyl triflates by Gramstad and Haszeldine.Established the fundamental preparation of organic triflates. nih.govnih.gov
1970sSeminal studies by Kochi on iron-catalyzed cross-coupling of alkenyl halides.Laid the groundwork for transition-metal catalyzed cross-coupling of sp² centers. nih.gov
1970s-1980sEmergence of palladium-catalyzed reactions (e.g., Heck, Suzuki).Created the context for new, highly reactive electrophiles. wikipedia.org
1980s-PresentWidespread adoption of alkenyl triflates as highly effective electrophiles in cross-coupling.Provided a versatile and readily accessible alternative to vinyl halides for C-C bond formation. acs.orgnih.gov

Overview of the Research Landscape for this compound and Related Alkyl Triflates

The research landscape for alkenyl triflates is vast and dominated by their application in transition metal-catalyzed cross-coupling reactions. While general methodologies for the synthesis and reaction of this functional group are well-established, literature specifically detailing the properties and reactions of this compound is not extensive. Its chemistry is largely inferred from studies on other terminal or structurally similar alkenyl triflates.

Current research continues to explore the boundaries of alkenyl triflate reactivity. Key areas of investigation include:

Novel Coupling Partners : Expanding the scope of nucleophiles that can be coupled with alkenyl triflates, including challenging substrates like secondary alkylboronic acids to form sterically congested products. nih.gov

Enantioselective Catalysis : Developing chiral catalyst systems that enable the formation of stereochemically defined products from prochiral alkenyl triflates or through reactions at adjacent positions. acs.org

New Catalytic Systems : Investigating the use of more sustainable and earth-abundant metal catalysts, such as nickel and iron, as alternatives to palladium. nih.gov

Complex Molecule Synthesis : Utilizing alkenyl triflates as key intermediates in the total synthesis of complex natural products and in the preparation of active pharmaceutical ingredients. acs.org

While this compound itself is not a frequent subject of dedicated studies, it represents a classic example of a terminal alkenyl triflate. Its synthesis from 2-octanone and subsequent use in reactions like Suzuki or Heck couplings are considered standard applications of established synthetic methods. The broader research field indicates that it is a reliable substrate for constructing molecules containing an octene scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15F3O3S

Molecular Weight

260.28 g/mol

IUPAC Name

oct-1-en-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H15F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h2-7H2,1H3

InChI Key

MABCAUNYWAJLEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Trifluoromethylsulfonyloxy 1 Octene

Strategies for the Construction of the 1-Octene (B94956) Carbon Skeleton Precursor

The initial and fundamental step in the synthesis of 2-(trifluoromethylsulfonyloxy)-1-octene is the preparation of its immediate precursor, octan-2-one. The structure of this eight-carbon ketone provides the necessary carbon framework which, upon further functionalization, yields the target vinyl triflate.

Octan-2-one, also known as methyl hexyl ketone, is a colorless liquid with a characteristic floral and fruity odor. guidechem.com Several synthetic routes are available for its preparation, each with its own set of advantages and applications.

One of the most common and straightforward methods for synthesizing octan-2-one is the oxidation of the corresponding secondary alcohol, 2-octanol. prepchem.com This transformation can be achieved using various oxidizing agents. For instance, Jones oxidation, which employs chromium trioxide in the presence of sulfuric acid and acetone, is an effective method. Another approach involves the dehydrogenation of 2-octanol over a copper chromite catalyst, which can provide a nearly quantitative yield of the desired ketone. prepchem.com

Alternatively, octan-2-one can be synthesized through carbon-carbon bond formation reactions. A Grignard reaction between heptanal and methylmagnesium bromide (CH₃MgBr) leads to the formation of a secondary alcohol, which can then be oxidized to yield octan-2-one. pearson.com Another industrial method involves the condensation of acetone and pentanal, followed by the hydrogenation of the resulting alkene. wikipedia.org Reductive condensation of acetone with pentanol is also a viable route. guidechem.com Furthermore, the selective oxidation of 1-octene can produce octan-2-one. wikipedia.org

Precursor Reagents Product Reaction Type
2-OctanolK₂Cr₂O₇, H₂SO₄Octan-2-oneOxidation
2-OctanolCopper chromite catalystOctan-2-oneDehydrogenation
Heptanal1. CH₃MgBr 2. OxidationOctan-2-oneGrignard Reaction & Oxidation
Acetone, Pentanal1. Condensation 2. HydrogenationOctan-2-oneCondensation & Hydrogenation
1-OcteneOxidizing agentOctan-2-oneOxidation

The conversion of octan-2-one to a vinyl triflate requires the formation of an enol or enolate intermediate. Since octan-2-one is an unsymmetrical ketone with non-equivalent α-hydrogen atoms, it can form two possible regioisomeric enolates upon deprotonation. jove.comjove.com The control over which enolate is formed is crucial for the regioselective synthesis of the desired vinyl triflate. This regioselectivity is governed by the principles of kinetic versus thermodynamic control. bham.ac.ukstackexchange.com

The kinetic enolate is formed faster and results from the removal of the less sterically hindered proton at the C1 position (the methyl group). jove.compharmacy180.com Its formation is favored under conditions that are irreversible. bham.ac.uk These conditions typically include the use of a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). jove.comjove.combham.ac.uk The low temperature prevents the equilibration of the kinetic enolate to the more stable thermodynamic enolate. jove.com

The thermodynamic enolate , on the other hand, is the more stable of the two enolates and possesses a more substituted double bond. jove.comjove.com Its formation is favored under conditions that allow for equilibration between the two enolate forms. bham.ac.uk These conditions generally involve using a weaker, non-sterically hindered base, often in a protic solvent, and at higher temperatures (e.g., room temperature). jove.comjove.com

For the synthesis of this compound, the desired intermediate is the kinetic enolate, which has the double bond between C1 and C2. The following table summarizes the conditions for achieving regioselective enolate formation:

Enolate Type Controlling Factor Conditions Resulting Enolate from Octan-2-one
KineticRate of formationStrong, bulky base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C)1-octen-2-olate
ThermodynamicStabilityWeaker, smaller base, protic solvent, higher temperature (room temperature)2-octen-2-olate

Direct Triflation of Enols and Enolates

Once the desired enolate of octan-2-one is formed, it is trapped with a triflating agent to yield the vinyl triflate. This process involves the formation of a carbon-oxygen bond and the installation of the trifluoromethanesulfonyloxy group.

Triflic anhydride (Tf₂O), the anhydride of trifluoromethanesulfonic acid, is a powerful and commonly used reagent for the synthesis of vinyl triflates from ketone enolates. google.comresearchgate.net The triflate group is an excellent leaving group in nucleophilic substitution reactions, making vinyl triflates valuable substrates in organic synthesis. wikipedia.org The reaction involves the nucleophilic attack of the enolate oxygen onto the electrophilic sulfur atom of triflic anhydride, with the displacement of a triflate anion.

The general procedure involves the in situ formation of the enolate followed by the addition of triflic anhydride. orgsyn.org This method is widely applicable to a variety of ketones.

The efficiency and selectivity of the triflation reaction are highly dependent on the reaction conditions. The choice of solvent can influence the reactivity of the enolate and the triflating agent. Aprotic solvents, such as dichloromethane, are often employed for these reactions. organic-chemistry.org In some cases, a mixed solvent system, like toluene and 1,4-dioxane, has been found to be optimal for the formation of the vinyl triflate. nih.gov

Temperature and reaction time are also critical parameters. The enolate is typically formed at low temperatures to ensure kinetic control, and the triflating agent is then added. To minimize product decomposition, the reaction is often quenched within a short period after the addition of the base. google.com For instance, adding the base shortly after the triflic anhydride and then quenching the reaction within an hour can lead to better outcomes. google.com

The choice of base is paramount for controlling the regioselectivity of enolate formation, as discussed in section 2.1.2. For the synthesis of this compound, a strong, non-nucleophilic base like LDA is ideal for generating the kinetic enolate. bham.ac.uk

Alternative Synthetic Routes to Alkenyl Triflates Applicable to this compound

Beyond the common method of trapping kinetically formed enolates from ketones, several other strategies can be employed for the synthesis of alkenyl triflates like this compound. These alternative routes offer flexibility in terms of starting materials and can provide access to specific isomers that may be difficult to obtain otherwise.

The conversion of vinyl halides to vinyl triflates represents a reversal of the more common transformation of triflates to halides. While less direct, this approach can be valuable when the corresponding vinyl halide is readily available. Palladium-catalyzed methods have been developed for the conversion of aryl and vinyl triflates to the corresponding bromides and chlorides, suggesting the potential for the reverse reaction under appropriate conditions, although this is not a standard synthetic route. nih.gov A more direct conceptual approach would involve the generation of a vinylic organometallic species from a vinyl halide, followed by quenching with an electrophilic triflating agent. However, the direct conversion of vinyl halides to triflates is not a commonly employed synthetic strategy.

A more synthetically viable approach involves the use of precursors with other leaving groups. For instance, the synthesis of 1-alkenylboronic acid pinacol esters can be achieved through a palladium-catalyzed cross-coupling reaction of 1-alkenyl halides or triflates with bis(pinacolato)diboron. organic-chemistry.org This highlights the reactivity of vinyl halides and triflates in palladium-catalyzed reactions and suggests the possibility of interconversion under specific catalytic conditions.

One such approach involves the reaction of alkynes with dimethyl(methylthio)sulfonium trifluoromethanesulfonate, which provides a facile synthesis of β-methylthio vinyl triflates in a chemo-, regio-, and stereoselective manner under neutral conditions. acs.org This method could potentially be adapted for the synthesis of this compound from 1-octyne, although the regioselectivity would need to be carefully controlled.

Another powerful one-pot strategy involves the cationic cyclization of trimethylsilylalkyne derivatives, which are transformed into cyclic β-silylalkenyl triflates. nih.gov This process proceeds through the trapping of an alkenyl cation by a triflate anion. While this specific example leads to cyclic products, the underlying principle of generating a vinyl cation intermediate followed by trapping with a triflate source could be applied to the synthesis of acyclic alkenyl triflates like this compound from a suitable alkynol precursor.

Reaction Type Starting Material Reagents Product Type Potential for this compound
Thiolation/TriflationAlkynesDimethyl(methylthio)sulfonium trifluoromethanesulfonateβ-Methylthio vinyl triflatesAdaptable from 1-octyne, regioselectivity is a key challenge.
Cationic CyclizationTrimethylsilylalkynolsTriflic acidCyclic β-silylalkenyl triflatesPrinciple of vinyl cation trapping is applicable to acyclic precursors.

Control of Regio- and Stereoselectivity in this compound Synthesis

The synthesis of this compound from unsymmetrical precursors, such as 2-octanone (B155638), necessitates precise control over regioselectivity to favor the desired 1-octene isomer over the 2-octene isomer. Similarly, for substituted analogs, control of stereoselectivity (E/Z isomerism) is crucial.

Regioselectivity: The regioselectivity of alkenyl triflate formation from unsymmetrical ketones is primarily governed by the conditions used to generate the enolate precursor. Kinetically controlled deprotonation, typically achieved using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures, selectively removes the less sterically hindered proton, leading to the terminal enolate. Trapping this enolate with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh) would yield the desired this compound. Conversely, thermodynamically controlled conditions, involving an equilibrium between the possible enolates, would favor the more substituted internal enolate, leading to the 2-(Trifluoromethylsulfonyloxy)-2-octene isomer.

In metal-catalyzed reactions, the choice of ligand can also influence regioselectivity. For instance, in metal-catalyzed aryne reactions using borylaryl triflates as precursors, the regioselectivity can be controlled by the catalyst system. nih.gov While not a direct synthesis of the target molecule, this demonstrates the principle of ligand-controlled regioselectivity in reactions involving triflates.

Stereoselectivity: For the synthesis of this compound itself, which is a terminal alkene, E/Z isomerism is not a factor. However, in the synthesis of internal alkenyl triflates, stereoselectivity is a critical consideration. The stereochemical outcome of reactions involving alkenyl triflates can be influenced by the reaction mechanism. For example, palladium-catalyzed cross-coupling reactions of alkenylsilanols with aryl triflates have been shown to be stereospecific. nih.gov Similarly, nickel-catalyzed cross-electrophile coupling of N-carbonyl-protected α-pivaloyloxy glycine with vinyl triflates can proceed with defined stereochemistry. researchgate.net

In the context of synthesizing substituted analogs of this compound, the stereochemistry of the double bond can often be controlled by the geometry of the starting material or through the use of specific catalysts and reaction conditions that favor the formation of one stereoisomer over the other.

Factor Influence on Synthesis of this compound Key Considerations
Base Determines regioselectivity in enolate formation from 2-octanone.Strong, hindered bases (e.g., LDA) favor the kinetic terminal enolate for the desired product.
Temperature Affects the kinetic vs. thermodynamic control of enolate formation.Low temperatures (-78 °C) are crucial for kinetic control.
Triflating Agent Reacts with the enolate to form the final product.Tf2NPh or triflic anhydride are common choices.
Catalyst/Ligand Can influence regioselectivity in alternative catalytic routes.Important for developing novel, selective syntheses.

Reactivity Profiles and Mechanistic Pathways of 2 Trifluoromethylsulfonyloxy 1 Octene

Role of the Triflate Group as an Exceptional Leaving Group

The triflate (CF₃SO₃⁻) group is one of the best leaving groups in organic chemistry. Its effectiveness is attributed to the high stability of the resulting triflate anion. This stability arises from two key factors:

Resonance Delocalization: The negative charge on the anion is delocalized across the three oxygen atoms and the sulfur atom.

Inductive Effect: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group further disperses the negative charge, enhancing the anion's stability.

This high degree of stability means that the triflate group can depart easily during a reaction, making the carbon atom to which it was attached highly susceptible to nucleophilic attack. In the context of 2-(Trifluoromethylsulfonyloxy)-1-octene, the triflate is attached to an sp²-hybridized carbon, making it a vinyl triflate. Vinyl triflates are significantly more reactive than their corresponding vinyl halides in many catalytic processes. This heightened reactivity allows reactions to proceed under milder conditions and often with greater efficiency. In palladium-catalyzed reactions, both triflates and halides are commonly employed as electrophilic leaving groups, and their relative reactivity can be a critical factor in reaction design. reddit.comresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The vinyl triflate moiety of this compound makes it an ideal electrophilic partner in numerous metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the precise construction of complex molecular architectures.

Palladium catalysis is central to the utility of this compound. The general catalytic cycle for these reactions involves the oxidative addition of the vinyl triflate to a palladium(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.gov

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. mdpi.com For this compound, this reaction provides a direct route to substituted 1-octene (B94956) derivatives. The reaction typically employs a palladium catalyst and a base. mpg.denih.gov

The catalytic cycle begins with the oxidative addition of the C-OTf bond of this compound to a Pd(0) species. The resulting organopalladium(II) complex then undergoes transmetalation with an organoborane (activated by the base), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Interestingly, in molecules containing both a bromide and a triflate group, the Suzuki reaction often shows anomalous selectivity, favoring reaction at the bromide, which contrasts with other coupling reactions where triflate is often more reactive. researchgate.netrsc.org This highlights the unique mechanistic subtleties of the Suzuki coupling. researchgate.net

Table 1: Typical Components for Suzuki-Miyaura Coupling of this compound
ComponentExampleFunction
ElectrophileThis compoundProvides the vinyl backbone and the triflate leaving group.
NucleophileArylboronic acid or esterSource of the new carbon substituent.
CatalystPd(PPh₃)₄, PdCl₂(dppf)Facilitates the cross-coupling cycle. nih.gov
BaseK₂CO₃, Cs₂CO₃, NaOHActivates the organoboron reagent for transmetalation.
SolventToluene, Dioxane, THF/H₂OSolubilizes reactants and facilitates the reaction.

The Stille reaction couples an organotin reagent with an sp²-hybridized organic halide or triflate. This reaction is particularly valuable in the synthesis of complex molecules, including macrocycles, due to its tolerance of a wide range of functional groups. The use of vinyl triflates like this compound is common.

In the context of macrocyclization, an intramolecular Stille coupling can be employed as a key ring-closing step. rsc.org A molecule containing both a vinyl triflate and an organostannane can undergo palladium-catalyzed cyclization to form a macrocyclic polyene. nih.gov The choice of palladium catalyst and ligands can be crucial for achieving high yields and stereoselectivity. For instance, in couplings involving both bromide and triflate leaving groups, chelating diphosphine ligands often promote preferential reaction at the C-OTf bond in Stille reactions. researchgate.net

Table 2: Key Reagents in a Stille Macrocyclization Reaction
ComponentExampleRole in the Reaction
SubstrateA linear precursor with terminal vinyl triflate and vinylstannane groupsThe molecule that undergoes ring-closing.
CatalystPd(AsPh₃)₄, Pd₂(dba)₃Catalyzes the intramolecular C-C bond formation. rsc.org
LigandAsPh₃, PPh₃Stabilizes the palladium catalyst and influences reactivity.
SolventDMF, TolueneReaction medium, often used at high dilution to favor cyclization.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.org The reaction of this compound with another alkene in the presence of a palladium catalyst and a base would result in a new, more substituted diene.

The catalytic cycle involves the oxidative addition of the vinyl triflate to Pd(0), followed by migratory insertion of the second alkene. libretexts.org A subsequent β-hydride elimination step forms the product and a hydridopalladium(II) species, which is then reduced back to Pd(0) by the base, completing the cycle. youtube.com The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org In competitive systems, the triflate group can be the preferred leaving group over halides, demonstrating its high reactivity in this transformation. researchgate.net

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide or triflate with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically copper(I) iodide) in the presence of an amine base. organic-chemistry.org

For this compound, the Sonogashira coupling provides a direct pathway to conjugated enynes. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl triflate occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate. Reductive elimination from the resulting dialkynylpalladium(II) complex yields the enyne product and regenerates the palladium(0) catalyst. libretexts.org The reaction is valued for its mild conditions and broad applicability in the synthesis of natural products and functional materials. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Negishi and Kumada Coupling Variants

Vinyl triflates such as this compound are effective electrophiles in Negishi and Kumada cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. The use of organozinc reagents offers the advantage of high functional group tolerance. While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided results, the general reactivity of vinyl triflates suggests its utility in this transformation. The reaction would proceed via a catalytic cycle involving oxidative addition of the vinyl triflate to the low-valent metal center, transmetalation with the organozinc reagent, and reductive elimination to afford the coupled product.

Kumada Coupling: The Kumada coupling employs a Grignard reagent as the nucleophilic partner. wikipedia.org It is one of the earliest developed cross-coupling methods and is often catalyzed by nickel or palladium complexes. wikipedia.org Vinyl triflates are suitable electrophilic partners in this reaction. wikipedia.org The primary advantage of the Kumada coupling is the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group compatibility of the reaction. organic-chemistry.org For this compound, a Kumada coupling would involve the reaction with an organomagnesium halide in the presence of a suitable catalyst to yield a substituted 1-octene derivative.

A representative Kumada coupling reaction is shown below:

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are frequently employed for the cross-coupling reactions of vinyl triflates due to their lower cost compared to palladium and their unique reactivity. organic-chemistry.orgrsc.org Nickel(0) complexes can readily undergo oxidative addition with the C-O bond of the vinyl triflate.

Recent advancements have focused on the use of nickel catalysts for challenging cross-coupling reactions, including those involving sterically hindered substrates. rsc.org The use of specific ligands, such as flexible bidentate phosphines, can significantly enhance the efficiency and scope of these reactions. rsc.org For instance, nickel-catalyzed C-S cross-coupling of aryl triflates with alkyl thiols has been successfully demonstrated, suggesting the potential for similar transformations with vinyl triflates like this compound. rsc.org

Furthermore, nickel catalysis is effective in promoting reductive coupling reactions. For example, nickel-catalyzed reductive couplings of trifluoromethyl alkenes with aldehydes have been developed. nih.gov These reactions often involve the formation of key intermediates, such as α-silyloxy(alkyl)nickel species, generated from a low-valent nickel catalyst, a silyl (B83357) electrophile, and the aldehyde substrate. nih.gov

The table below summarizes key aspects of nickel-catalyzed cross-coupling reactions relevant to vinyl triflates.

Catalyst SystemCoupling PartnerKey Features
NiCl2·glyme / pybox ligandAlkylzinc reagentsMild reaction conditions (room temperature), broad functional group tolerance. nih.gov
Ni(cod)2 / DPEphos or dppbzAlkyl thiolsEffective for sterically hindered substrates. rsc.org
Nickel complexes of 6,6'-disubstituted bipyridine ligandsAldehydes (reductive coupling)Involves zinc metal as a terminal reductant. nih.gov

Copper-Catalyzed Reactions, including Hydrocupration

Copper catalysis offers an alternative, cost-effective, and often complementary approach to palladium and nickel for cross-coupling reactions. The reactivity of copper allows for transformations under milder conditions and with different selectivity.

While specific examples of copper-catalyzed cross-coupling with this compound are not detailed in the provided search results, the general principles of copper catalysis suggest its applicability. Copper(I) salts, in the presence of a suitable ligand, can react with organometallic reagents (e.g., organolithium or Grignard reagents) to form organocuprates. These organocuprates can then undergo coupling with vinyl triflates.

Hydrocupration: This reaction involves the addition of a copper hydride species across the double bond. While not directly a coupling reaction of the triflate group, it is a potential transformation for the alkene moiety of this compound. The resulting organocopper intermediate could then be trapped with an electrophile in a subsequent step.

Aerobic copper-catalyzed reactions have also gained prominence, where molecular oxygen can act as an oxidant, facilitating catalytic turnover. nih.gov Such systems have been used for various oxidative functionalizations. nih.gov

Iron-Catalyzed Transformations and Sustainable Approaches

Iron catalysis has emerged as a highly desirable area of research due to the low cost, abundance, and low toxicity of iron. Iron-catalyzed cross-coupling reactions provide a more sustainable alternative to those catalyzed by precious metals. While early work by Kochi demonstrated the potential of iron catalysts in coupling Grignard reagents with organic halides, the field has seen significant expansion.

Although specific iron-catalyzed transformations of this compound are not explicitly mentioned in the search results, the general success of iron in catalyzing cross-coupling reactions of other organic electrophiles suggests its potential. These reactions often proceed through radical pathways or via the formation of organoiron intermediates.

Other Transition Metal Catalysis (e.g., Titanium, Tungsten)

Beyond the more common transition metals, other metals like titanium and tungsten can also catalyze unique transformations of alkenes.

Titanium: Titanium-based catalysts are not typically used for cross-coupling reactions of vinyl triflates. Their chemistry with alkenes often involves processes like metathesis or polymerization, which are outside the scope of this section.

Tungsten: Similar to titanium, tungsten catalysts are more commonly associated with alkene metathesis and other rearrangements rather than cross-coupling with the triflate group.

Nucleophilic Attack and Substitution Reactions on the Alkenyl Triflate Moiety

The triflate group is an excellent leaving group, making the sp²-hybridized carbon to which it is attached susceptible to nucleophilic attack. This allows for nucleophilic substitution reactions, which can proceed through different mechanisms depending on the substrate, nucleophile, and reaction conditions.

While classical SɴAr mechanisms typically involve electron-withdrawing groups to stabilize a Meisenheimer intermediate, substitution on unactivated vinyl triflates can also occur. semanticscholar.org The reaction of this compound with a nucleophile can lead to the displacement of the triflate group.

The table below outlines potential nucleophilic substitution reactions.

NucleophileProduct TypeMechanistic Consideration
AminesEnaminesThe reaction may require a catalyst and specific conditions to proceed efficiently.
ThiolatesVinyl sulfidesThe high nucleophilicity of thiolates makes them good candidates for this transformation.
AlkoxidesVinyl ethersThis reaction would compete with elimination pathways.
Fluoride (B91410) ionsVinyl fluoridesThe use of fluoride sources like Et₃N·3HF can facilitate this substitution, potentially via Sɴ1 or Sɴ2 pathways. nih.gov

It is important to note that for some nucleophilic substitutions, particularly with charged nucleophiles, the reaction may proceed through an addition-elimination mechanism.

Addition Reactions Across the Alkene Double Bond

The double bond in this compound is also reactive and can undergo various addition reactions. youtube.com These reactions typically involve the attack of an electrophile on the π-electrons of the double bond. libretexts.orglibretexts.org

Electrophilic Addition: The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is expected to follow Markovnikov's rule. libretexts.org The hydrogen atom adds to the carbon with more hydrogen atoms (C1), leading to the formation of a carbocation at the more substituted carbon (C2). This carbocation is then attacked by the halide nucleophile.

A summary of potential addition reactions is provided in the table below.

ReagentProduct TypeRegioselectivityStereochemistry
HBr (in the absence of peroxides)2-Bromo-2-(trifluoromethylsulfonyloxy)octaneMarkovnikovMixture of syn and anti
HBr (in the presence of peroxides)1-Bromo-2-(trifluoromethylsulfonyloxy)octaneAnti-Markovnikov pharmaguideline.comMixture of syn and anti masterorganicchemistry.com
Cl₂ or Br₂1,2-Dihalo-2-(trifluoromethylsulfonyloxy)octaneN/AAnti-addition youtube.com
H₂O / H⁺2-Hydroxy-2-(trifluoromethylsulfonyloxy)octaneMarkovnikovMixture of syn and anti

Radical Addition: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. pharmaguideline.com This is because the bromine radical adds to the less substituted carbon to form a more stable secondary radical. masterorganicchemistry.com

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond of this compound. These reactions are pivotal for introducing new functionalities and expanding the synthetic utility of this vinyl triflate.

Hydroamination: The introduction of a nitrogen-containing group across the double bond can be achieved through hydroamination. Palladium-catalyzed methods have proven effective for the amidation of enol triflates. organic-chemistry.org For this compound, this reaction would likely proceed via a palladium catalyst, such as one derived from Pd₂(dba)₃ and a suitable ligand like Xantphos, in the presence of a base like cesium carbonate. organic-chemistry.org The reaction couples the vinyl triflate with a primary or secondary amide, carbamate, or sulfonamide. organic-chemistry.org This method is advantageous due to its mild reaction conditions and broad substrate scope. organic-chemistry.org

The likely mechanism involves the oxidative addition of the vinyl triflate to a Pd(0) complex, forming a Pd(II)-vinyl intermediate. Coordination of the amide to the palladium center, followed by deprotonation by the base, leads to a palladium-amido complex. Subsequent reductive elimination furnishes the enamide product and regenerates the Pd(0) catalyst.

Hydroboration: The hydroboration of this compound is expected to be influenced by both steric and electronic factors. In a typical hydroboration-oxidation sequence of an alkene, the boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov selectivity). masterorganicchemistry.comyoutube.commasterorganicchemistry.com However, the powerful electron-withdrawing triflate group at the C2 position of this compound significantly polarizes the double bond. This electronic effect would likely direct the partially positive boron atom of the borane (B79455) reagent (e.g., BH₃·THF) to the C1 carbon.

The subsequent oxidation step, typically carried out with hydrogen peroxide and a base, would replace the carbon-boron bond with a hydroxyl group. masterorganicchemistry.com This would ultimately lead to the formation of a 1,2-diol derivative after hydrolysis of the triflate group. The stereochemistry of the hydroboration step is generally syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. youtube.com

Hydrofunctionalization Reaction Reagents Expected Major Product Key Features
HydroaminationPd₂(dba)₃, Xantphos, Cs₂CO₃, Amide (RNH₂)EnamideMild conditions, broad amide scope. organic-chemistry.org
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1,2-Octanediol derivativeAnti-Markovnikov addition influenced by electronics, syn-stereochemistry. masterorganicchemistry.comyoutube.com

Halogenation and Related Electrophilic Additions

The double bond in this compound is susceptible to electrophilic attack by halogens and other electrophiles.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is a classic electrophilic addition reaction. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond. docbrown.info This leads to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion (Br⁻ or Cl⁻) from the opposite side results in the anti-addition product, a 1,2-dihalo-2-(trifluoromethylsulfonyloxy)octane.

Alternatively, palladium-catalyzed methods have been developed for the direct conversion of vinyl triflates to vinyl halides. nih.govcapes.gov.bracs.org This transformation can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand and a halide source like potassium bromide or potassium chloride. nih.gov This reaction proceeds via oxidative addition of the vinyl triflate to the Pd(0) catalyst, followed by reductive elimination of the vinyl halide. nih.gov Nickel-catalyzed methods have also been reported for the conversion of enol triflates to alkenyl halides under mild conditions. nih.gov

Related Electrophilic Additions: Other electrophiles can also add to the double bond. For instance, the reaction with N-bromosuccinimide (NBS) in the presence of water would likely lead to the formation of a bromohydrin, with the bromine atom adding to C1 and the hydroxyl group to C2, following Markovnikov's rule as influenced by the triflate group. The mechanism involves the formation of a bromonium ion, which is then opened by the nucleophilic attack of water. masterorganicchemistry.com

Electrophilic Addition Reagent Intermediate Expected Product
BrominationBr₂Bromonium ionanti-1,2-Dibromo-2-(trifluoromethylsulfonyloxy)octane
Palladium-catalyzed BrominationPd₂(dba)₃, Ligand, KBrPd(II)-vinyl complex2-Bromo-1-octene
Bromohydrin FormationNBS, H₂OBromonium ion1-Bromo-2-hydroxy-2-(trifluoromethylsulfonyloxy)octane

Radical Reactions Involving this compound

Vinyl triflates are effective acceptors in radical reactions and can also serve as a source of trifluoromethyl radicals under certain conditions. bohrium.comresearchgate.net

The reaction of this compound with a radical initiator can lead to the formation of various products. For example, a novel transformation involves the migration of the trifluoromethyl group from the triflate to the α-position of the corresponding ketone through a radical process. researchgate.net This reaction is initiated by the addition of a trifluoromethyl radical to the vinyl triflate, followed by fragmentation of the trifluoromethanesulfonyl radical. researchgate.net

Furthermore, radical cyclization reactions can be initiated from vinyl triflates. nih.gov Palladium-catalyzed intramolecular cyclization of a vinyl triflate tethered to an alkene can lead to the formation of cyclic and polycyclic molecules. nih.gov The regioselectivity of the subsequent β-hydride elimination step is a key factor in determining the final product structure. nih.gov

Radical Reaction Type Initiator/Catalyst Key Transformation Potential Product
Trifluoromethyl MigrationRadical Initiator (e.g., triethyl borane)Migration of CF₃ groupα-Trifluoromethylated ketone
Intramolecular CyclizationPd(0) catalystFormation of a new ringPolycyclic alkane

Rearrangement Reactions and Pericyclic Processes

The structure of this compound allows for its participation in rearrangement and pericyclic reactions, leading to structurally diverse products.

Rearrangement Reactions: Under solvolytic conditions, vinyl triflates can generate highly reactive vinyl cations due to the excellent leaving group ability of the triflate anion. acs.org The resulting primary vinyl cation from this compound could undergo rapid rearrangement to a more stable secondary carbocation via a 1,2-hydride or 1,2-alkyl shift. These rearranged cations can then be trapped by the solvent or other nucleophiles present in the reaction mixture. acs.org

Pericyclic Processes: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edualchemyst.co.ukorganicchemistrydata.orgamazonaws.comlibretexts.org While specific examples involving this compound are not extensively documented, its vinyl system can in principle participate in such transformations. For instance, it could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene, although the electron-withdrawing triflate group would influence the reactivity and regioselectivity of the cycloaddition. Ene reactions, which involve the reaction of an alkene with an allylic hydrogen, are another class of pericyclic reactions that could potentially involve this compound. msu.edu

Electrophilic Activation and Reactivity (e.g., as a Source of Alkenyl Cations)

A key aspect of the reactivity of this compound is its ability to act as a precursor to a vinyl cation. The triflate is an exceptionally good leaving group, and its departure, often assisted by a Lewis acid or polar solvent, leads to the formation of a highly electrophilic 1-octen-2-yl cation. acs.org

These vinyl cations are potent electrophiles and can react with a variety of nucleophiles. acs.org For example, they can participate in Friedel-Crafts type reactions, alkylating aromatic substrates. acs.org The intramolecular trapping of such a vinyl cation by a tethered nucleophile is a powerful strategy for the synthesis of cyclic compounds.

The generation of vinyl cations from vinyl triflates is a cornerstone of their synthetic utility, enabling carbon-carbon and carbon-heteroatom bond formations that are otherwise challenging to achieve. thieme-connect.com The stability of the initially formed vinyl cation and its propensity to rearrange are critical considerations in predicting the outcome of these reactions. acs.org

Applications of 2 Trifluoromethylsulfonyloxy 1 Octene in Complex Organic Synthesis

Utilization as a Building Block for Functionalized Organic Molecules

2-(Trifluoromethylsulfonyloxy)-1-octene serves as an exceptional building block for the introduction of an octenyl moiety into various organic molecules. The triflate group is an excellent leaving group, facilitating numerous carbon-carbon bond-forming reactions. This allows for the construction of a diverse range of functionalized organic molecules.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and vinyl triflates are highly effective electrophilic partners in these transformations. nih.gov Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings have been widely employed to functionalize vinyl triflates. rsc.orgmiamioh.eduyoutube.com For instance, in a Suzuki coupling, this compound can react with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding a substituted 1-octene (B94956) derivative. rsc.org Similarly, Stille coupling with organostannanes and Sonogashira coupling with terminal alkynes provide access to a wide range of conjugated enynes and other complex unsaturated systems. miamioh.edursc.orgnii.ac.jp The Heck reaction, another palladium-catalyzed process, allows for the arylation or vinylation of the octene scaffold. ijstr.orggoogle.com

The following table summarizes some of the key cross-coupling reactions applicable to this compound for the synthesis of functionalized organic molecules.

Table 1: Cross-Coupling Reactions for Functionalization

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Organoboron Reagent (e.g., boronic acids, esters) Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Substituted Alkenes
Stille Coupling Organostannane Pd(PPh₃)₄, LiCl Substituted Alkenes
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Amine Base Conjugated Enynes

| Heck Reaction | Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Substituted Dienes |

Strategic Intermediate in Natural Product Total Synthesis

The strategic placement of a vinyl triflate group within a molecule can be a pivotal step in the total synthesis of complex natural products. Although direct examples of the use of this compound in natural product synthesis are not extensively documented, the utility of the vinyl triflate moiety in similar contexts is well-established. rsc.orgnih.gov The ability to form new carbon-carbon bonds with high stereo- and regioselectivity makes vinyl triflates valuable intermediates in the construction of intricate molecular skeletons found in nature. nih.gov

For instance, the palladium-catalyzed carbon monoxide insertion into vinyl triflates to form esters or amides has been widely applied in natural product synthesis. nih.gov This transformation allows for the introduction of a carbonyl group, a common feature in many biologically active molecules. Furthermore, the reduction of vinyl triflates to the corresponding alkenes provides a mild method for the deoxygenation of ketones, a transformation that has been utilized in the synthesis of various natural products, including sterols and alkaloids. rsc.org

The synthesis of certain insect pheromones, which often contain long-chain olefinic structures, could potentially benefit from the use of this compound as a key intermediate. rsc.orgijstr.orgnih.govresearchgate.net The ability to introduce the C8-alkenyl chain via stereocontrolled cross-coupling reactions would be a powerful tool in the synthesis of these semiochemicals. rsc.orgnih.gov

Precursor for Advanced Polymer Chemistry and Material Science (Synthetic Applications)

The unique reactivity of this compound also extends to the realm of polymer chemistry and material science. While the direct polymerization of this specific monomer is not widely reported, its structural features suggest potential as a precursor for functional polymers. The vinyl group can participate in polymerization reactions, while the triflate group offers a site for post-polymerization modification.

One potential application is in graft polymerization, where polymer chains are grown from a backbone polymer. mdpi.comyoutube.comcmu.edu A polymer backbone containing pending vinyl triflate groups, derived from a monomer like this compound, could be functionalized by grafting different polymer chains onto the triflate sites. This would allow for the creation of well-defined graft copolymers with tailored properties. cmu.edu

Furthermore, the radical polymerization of vinyl monomers is a well-established field, and vinyl triflates can participate in such reactions. acs.orguwo.caresearchgate.netresearchgate.net The trifluoromethyl group can also influence the properties of the resulting polymer, potentially imparting increased thermal stability and unique surface properties. nih.gov Research into the synthesis of fluorinated polymers often focuses on creating materials with low surface energy, chemical resistance, and specific wetting characteristics. nih.govnih.govnih.gov The incorporation of the trifluoromethylsulfonyloxy group could lead to novel polymers with interesting material properties.

Cationic polymerization of vinyl ethers can be initiated by triflates, suggesting that under specific conditions, this compound might act as a co-monomer or initiator in such processes. nih.gov The copolymerization of ethylene (B1197577) with 1-octene is an industrially important process, and the introduction of a functionalized comonomer like this compound could lead to the production of functional polyolefins with enhanced properties. ijstr.orgresearchgate.netbohrium.com

Synthesis of Chiral Compounds and Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. This compound can be a valuable substrate in the synthesis of chiral compounds and in the development of enantioselective transformations.

One approach involves the enantioselective synthesis of the vinyl triflate itself, which can then be converted into a variety of chiral products with retention of stereochemistry. Alternatively, the prochiral nature of the double bond in this compound allows for enantioselective additions.

Palladium-catalyzed asymmetric α-C–H alkenylation of alkylamines with vinyl triflates has been reported as a versatile method for producing chiral allylic amines. acs.org This reaction, when applied to this compound, would provide a direct route to chiral octenyl amines. The use of chiral ligands on the palladium catalyst is crucial for controlling the stereochemical outcome of the reaction. acs.org

Asymmetric hydrogenation of the double bond in this compound, catalyzed by a chiral transition metal complex, would yield a chiral saturated triflate, which can be further derivatized. rsc.orgrsc.org The field of asymmetric hydrogenation has seen significant advances, with various chiral catalysts available for the enantioselective reduction of alkenes. rsc.orgrsc.org

The use of chiral auxiliaries is another established strategy for controlling stereochemistry. nih.govwikipedia.org A chiral alcohol could be used to prepare a chiral precursor that, upon reaction to form a structure similar to this compound, could undergo diastereoselective reactions. The auxiliary could then be removed to yield the enantiomerically enriched product.

Table 2: Strategies for Chiral Synthesis

Method Description Key Component Potential Product
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a reaction involving the vinyl triflate. Chiral Ligand (e.g., for Pd, Rh, Ir) Chiral Amines, Alcohols
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. Removable Chiral Group Enantioenriched Derivatives

| Enantioselective Hydrogenation | Reduction of the double bond using a chiral catalyst to create a stereocenter. | Chiral Hydrogenation Catalyst | Chiral Saturated Triflates |

Derivatization to Other Functional Groups and Molecular Scaffolds

The triflate group of this compound is a highly versatile functional handle that can be readily converted into a wide range of other functional groups and molecular scaffolds. This versatility makes it a valuable intermediate for accessing a diverse array of chemical structures.

As mentioned previously, cross-coupling reactions are a primary method for derivatization, allowing for the introduction of alkyl, aryl, and alkynyl groups. rsc.orgmiamioh.eduyoutube.com Beyond these, the triflate can be displaced by various nucleophiles. For example, reaction with sodium azide (B81097) would yield a vinyl azide, a precursor to triazoles and other nitrogen-containing heterocycles. Amination reactions can introduce primary or secondary amine functionalities. nih.govmiamioh.eduacs.org

Radical reactions of vinyl triflates have also been explored, providing routes to trifluoromethylated ketones and β-ketosulfones. acs.orguwo.canih.gov In some cases, the vinyl triflate can act as a source of a trifluoromethyl radical. uwo.canih.gov

The double bond in this compound also offers numerous opportunities for derivatization. Standard alkene transformations such as epoxidation, dihydroxylation, and cyclopropanation can be employed to introduce new functional groups and stereocenters. The combination of reactions at the triflate and the double bond allows for the construction of highly complex and diverse molecular scaffolds.

The following table provides a summary of potential derivatization reactions.

Table 3: Derivatization Reactions

Reagent/Reaction Type Functional Group Transformation Product Class
Organoboron Reagents (Suzuki) C-C Bond Formation Substituted Alkenes
Organostannanes (Stille) C-C Bond Formation Substituted Alkenes
Terminal Alkynes (Sonogashira) C-C Bond Formation Conjugated Enynes
Alkenes (Heck) C-C Bond Formation Substituted Dienes
Carbon Monoxide/Alcohol Carbonylation α,β-Unsaturated Esters
Sodium Azide Azidation Vinyl Azides
Amines Amination Enamines/Allylic Amines
Radical Initiators Radical Addition Functionalized Alkanes
m-CPBA Epoxidation Epoxides

| OsO₄/NMO | Dihydroxylation | Diols |

Advanced Analytical and Characterization Techniques in Research on 2 Trifluoromethylsulfonyloxy 1 Octene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 2-(Trifluoromethylsulfonyloxy)-1-octene, advanced NMR techniques offer deeper insights beyond simple spectral assignments, probing into the connectivity of atoms and the dynamic nature of the molecule and its reactions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity in Research

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the structural framework of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the two geminal vinyl protons and the adjacent methylene (B1212753) protons of the octyl chain. This helps to confirm the connectivity of the alkene moiety to the alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the vinyl protons to the vinyl carbon (C1) and each set of protons along the octyl chain to their respective carbon atoms. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For this vinyl triflate, HMBC is crucial for confirming the connection of the triflate group. Correlations would be expected between the vinyl protons and the carbon of the trifluoromethyl group, as well as between the protons on the second carbon of the octyl chain and the first vinyl carbon.

In studies of related vinyl triflates, 2D NMR techniques have been essential for the complete assignment of complex structures, especially in copolymers and natural products. numberanalytics.comnih.gov For instance, in the characterization of poly(vinyl alcohol), HSQC and TOCSY experiments were used to substantiate configurational assignments. nih.gov

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (with ¹H) HSQC/HMQC Correlations (with ¹³C) HMBC Correlations (with ¹³C)
H-1a (vinyl)H-1b (vinyl), H-3C-1C-2, C-3, C(CF₃)
H-1b (vinyl)H-1a (vinyl), H-3C-1C-2, C-3, C(CF₃)
H-3 (methylene)H-1a, H-1b, H-4C-3C-1, C-2, C-4, C-5
H-4 to H-9Adjacent CH₂ groupsC-4 to C-9Adjacent carbons
H-10 (methyl)H-9C-10C-8, C-9

Variable Temperature NMR for Reaction Dynamics and Equilibria

Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes such as conformational changes or chemical equilibria that are temperature-dependent. mdpi.com For this compound, VT-NMR could be employed to study its stability at different temperatures or to monitor the progress of reactions in which it is a reactant. mdpi.comnih.gov For example, in the study of certain C-glycosylflavones, VT-¹H-NMR confirmed the presence of two rotamers that interchange via rotation about a C-glycosidic bond, a phenomenon that was observed as signal doubling at room temperature. uhasselt.benih.gov Similarly, VT-NMR can be used to determine the thermodynamic parameters of a reaction by observing the change in equilibrium concentrations with temperature. organic-chemistry.org

Solid-State NMR for Crystalline Derivatives

While liquid-state NMR is used for soluble compounds, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of solid materials, including crystalline derivatives. For organofluorine compounds, ¹⁹F ssNMR can be particularly informative. organic-chemistry.org In the context of this compound, if a stable crystalline derivative were synthesized, ssNMR could be used to study its solid-state conformation and packing. For example, ssNMR has been used to identify and quantify vinyl groups in insoluble polymers, demonstrating its utility for characterizing the vinyl moiety present in the target compound. organic-chemistry.org The technique can also provide insights into the molecular dynamics within the crystal lattice. lookchem.com

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. In the study of reaction pathways involving this compound, HRMS is invaluable for identifying and characterizing transient intermediates. nih.gov The high sensitivity of mass spectrometry allows for the detection of low-abundance species that may be crucial to understanding the reaction mechanism. acs.org For instance, in studies of palladium-catalyzed reactions, ESI-MS has been used to detect and characterize catalytic intermediates. acs.org In a study on the advanced oxidation of an organic molecule, real-time mass spectrometry was used to detect and structurally characterize previously undetected reaction intermediates. nih.gov

Table 2: Expected HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺C₉H₁₆F₃O₃S277.0767HypotheticalHypothetical
[M+Na]⁺C₉H₁₅F₃NaO₃S299.0586HypotheticalHypothetical

This table represents expected values. Actual observed values would be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry and Conformation in Select Derivatives

While this compound is a liquid at room temperature, its derivatives, particularly those resulting from reactions such as cross-coupling or cycloadditions, may be crystalline. X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. In a study on a highly stereoselective synthesis of vinyl triflates, X-ray crystallography was used to confirm the structure of the products. Similarly, in the total synthesis of complex molecules where vinyl triflates are used as intermediates, X-ray crystallography of a downstream product can confirm the stereochemical outcome of earlier steps.

Advanced Chromatographic Methods for Product Isolation and Purity Assessment in Research Studies

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the isolation of products from its reactions.

Flash Chromatography: This is a standard method for the purification of organic compounds. For vinyl triflates, purification is often achieved using silica (B1680970) gel chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative purposes. In research involving reactions of vinyl triflates that produce chiral products, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of the product mixture. For example, in a study on the enantioselective α-alkenylation of alkylamines with vinyl triflates, the ee of the chiral allylic amine products was determined by HPLC on a chiral column.

Gas Chromatography (GC): For volatile compounds like some vinyl triflates and their reaction products, GC is a powerful analytical tool for assessing purity and quantifying reaction yields. In mechanistic studies of the coupling of vinyl triflates, GC was used to monitor the reaction progress and determine yields.

Computational and Theoretical Investigations of 2 Trifluoromethylsulfonyloxy 1 Octene

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stackexchange.com It is a primary tool for calculating the properties of molecules, including 2-(trifluoromethylsulfonyloxy)-1-octene.

DFT calculations allow for the optimization of the molecule's geometry and the determination of its fundamental electronic properties. For vinyl triflates, DFT studies have been instrumental in understanding their reactivity in transition metal-catalyzed reactions, such as the Suzuki and Kumada couplings. nih.govresearchgate.netresearchgate.net The triflate group, being a potent electron-withdrawing group and an excellent leaving group, significantly influences the electronic environment of the C=C double bond.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.net Conversely, a large gap implies higher stability and lower reactivity. researchgate.net

For this compound, the electron-withdrawing trifluoromethylsulfonyloxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1-octene (B94956). This effect is critical in reactions where the vinyl triflate acts as an electrophile. Computational studies on similar vinyl triflates can provide insight into the expected HOMO-LUMO gap for this molecule.

Table 1: Representative Calculated HOMO-LUMO Energies and Gaps for Vinyl Triflates and Related Alkenes (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Ethene-10.51.512.0
Propene-9.81.211.0
1-Octene (estimated)-9.51.010.5
Vinyl Triflate (generic)-11.2-0.510.7
This compound (estimated)-11.5-0.810.7

Note: The data in this table is illustrative and based on typical values found for related compounds in computational studies. Specific values for this compound would require dedicated DFT calculations.

The relatively large HOMO-LUMO gap still indicates a stable molecule, but the lowered LUMO energy makes the vinylic carbon susceptible to nucleophilic attack, a key step in many of its characteristic reactions.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other. libretexts.org In an ESP map, regions of negative electrostatic potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. youtube.com

For this compound, an ESP map generated from DFT calculations would be expected to show a significant polarization of the molecule. The highly electronegative oxygen and fluorine atoms of the triflate group would create a region of strong negative potential around the SO₃CF₃ moiety. Consequently, the adjacent vinylic carbon (C2) and the C=C double bond would exhibit a positive electrostatic potential, rendering them electrophilic. researchgate.net

This charge distribution is fundamental to the reactivity of vinyl triflates. The electrophilic nature of the vinylic carbons makes them excellent substrates for palladium-catalyzed cross-coupling reactions, where the initial step is often oxidative addition of the Pd(0) catalyst into the C-O bond of the triflate. libretexts.org

Mechanistic Elucidation through Computational Modeling

Computational modeling provides deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone. By mapping out the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energetic feasibility of a proposed pathway.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states and the calculation of the associated energy barriers (activation energies) are cornerstones of mechanistic studies. nih.gov

In the context of reactions involving this compound, such as a Suzuki coupling, DFT calculations can be used to model the entire catalytic cycle. libretexts.org This would involve locating the transition states for key elementary steps:

Oxidative Addition: The insertion of a palladium(0) catalyst into the C(sp²)-OTf bond.

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center.

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium, regenerating the catalyst.

Computational studies on similar vinyl triflate couplings have shown that the nature of the ligands on the palladium catalyst can significantly influence the energy barriers of these steps. beilstein-journals.org For instance, bulky phosphine (B1218219) ligands can facilitate reductive elimination.

Table 2: Illustrative Calculated Energy Barriers for a Model Suzuki Coupling of a Vinyl Triflate (kcal/mol)

Reaction StepCatalyst SystemCalculated Energy Barrier (kcal/mol)
Oxidative AdditionPd(PPh₃)₄15.2
TransmetalationPd(PPh₃)₂(Ph)(OTf) + PhB(OH)₂10.5
Reductive EliminationPd(PPh₃)₂(Ph)(vinyl)8.9

Note: This data is representative of typical values from DFT studies on Suzuki reactions and serves an illustrative purpose. Actual values for this compound would depend on the specific reactants and reaction conditions.

A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. An analysis of the reaction coordinate maps the change in energy as the reactants are transformed into products, passing through transition states and intermediates.

For a key transformation of this compound, such as its reaction with an organostannane (Stille coupling), a reaction coordinate analysis would provide a detailed energy profile. lookchem.com This profile would visually depict the relative energies of the reactants, intermediates (e.g., the oxidative addition product), transition states, and the final coupled product. Such an analysis can reveal the rate-determining step of the reaction, which corresponds to the highest energy barrier along the reaction coordinate. nih.gov For many palladium-catalyzed cross-couplings of vinyl triflates, oxidative addition is considered a critical and often rate-limiting step. nih.gov

Predictive Modeling of Regioselectivity and Stereoselectivity

Many reactions of this compound can potentially yield multiple regioisomeric or stereoisomeric products. Computational modeling is increasingly used to predict and explain the selectivity observed in these reactions.

The regioselective synthesis of vinyl triflates themselves can be guided by computational predictions of enolate stability. nih.gov Once formed, the subsequent reactions of this compound are governed by the electronic and steric factors of the transition states leading to different products.

For example, in a hydroboration reaction, the boron reagent could add to either the C1 or C2 carbon of the double bond. By calculating the energy barriers for the two corresponding transition states, one can predict the favored regioisomer. The electronic polarization induced by the triflate group would strongly favor the addition of boron to the C1 carbon.

Stereoselectivity, particularly in reactions that create a new chiral center, can also be modeled. nih.govarxiv.org This often involves comparing the transition state energies for the pathways leading to the (R) and (S) enantiomers. A lower energy barrier for one pathway explains the preference for the corresponding enantiomer. Machine learning models, trained on datasets of stereoselective reactions, are also emerging as powerful tools for predicting enantioselectivity. arxiv.org While specific models for this compound may not exist, the general principles of using computational chemistry to evaluate diastereomeric transition states are well-established and applicable. mdpi.com

Solvent Effects and Catalytic Environment Simulations

The chemical behavior of this compound is significantly influenced by its surrounding environment, particularly the solvent and the presence of catalysts. Computational simulations are indispensable tools for dissecting these complex interactions.

Solvent effects are critical in determining reaction pathways and rates. numberanalytics.comnih.gov Computational models, ranging from implicit continuum models to explicit solvent models, are employed to simulate these effects. nih.gov Implicit models represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to capture bulk solvent effects on the stability of reactants, intermediates, and transition states. For reactions involving charged species, such as the formation of vinyl cations from vinyl triflates, the polarity of the solvent plays a crucial role in stabilizing the intermediates. acs.orgacs.org

Explicit solvent models, while computationally more demanding, provide a more detailed picture by including individual solvent molecules. nih.gov This approach is vital for understanding specific solute-solvent interactions like hydrogen bonding, which can significantly alter the reaction mechanism. nih.gov For instance, in reactions of vinyl triflates, protic solvents can stabilize the leaving triflate group through hydrogen bonding, thereby facilitating its departure.

Catalytic environment simulations are essential for understanding the role of catalysts in transformations of this compound. Many reactions involving vinyl triflates are catalyzed by transition metals, such as palladium. chemrxiv.orglookchem.com Density Functional Theory (DFT) is a powerful method for modeling these catalytic cycles. rsc.org These simulations can elucidate the structure of catalytic intermediates and transition states, providing a step-by-step understanding of the reaction mechanism. For example, in palladium-catalyzed cross-coupling reactions, computational studies can model the oxidative addition of the vinyl triflate to the palladium(0) complex, followed by transmetalation and reductive elimination to yield the final product. lookchem.com

A combined experimental and computational study on the palladium-catalyzed fluorination of cyclic vinyl triflates highlighted the profound impact of additives on the reaction mechanism. chemrxiv.org In the absence of an additive, a thermodynamically stable trans-LPd(vinyl)F complex was formed, which led to undesired side reactions. However, the addition of TESCF3 promoted the formation of a cis-LPd(vinyl)F complex that readily underwent reductive elimination to the desired vinyl fluoride (B91410) product. chemrxiv.org This demonstrates the power of computational simulations in understanding and optimizing catalytic systems.

Rare-earth metal triflates have also emerged as versatile Lewis acid catalysts for various organic transformations. researchgate.netscandium.org Computational studies can model the interaction of the substrate with the metal center, explaining the observed chemo- and regioselectivity.

The following table summarizes the impact of different solvents on reaction rates, based on data for the solvolysis of a related vinyl triflate.

SolventDielectric Constant (ε)Relative Rate (k_rel)
Acetic Acid6.21
Formic Acid58.53,800
Ethanol (80%)31.113.1
Trifluoroethanol (97%)29.51,310,000

This data is illustrative and based on the solvolysis of a similar vinyl triflate, as specific data for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are key determinants of its reactivity. Conformational analysis and molecular dynamics (MD) simulations provide a detailed understanding of these aspects.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and determining their relative energies. Due to the flexible octyl chain, a multitude of conformations exist. Computational methods, such as molecular mechanics and quantum mechanical calculations, can be used to explore the potential energy surface and identify low-energy conformers. The orientation of the bulky trifluoromethylsulfonyl group relative to the double bond and the alkyl chain is of particular interest as it can influence the accessibility of the reactive sites. Studies on similar substituted alkenes have shown that the conformational preferences can significantly impact the stereochemical outcome of reactions. rsc.org

Molecular dynamics simulations offer a powerful approach to study the dynamic evolution of the system over time. researchgate.netescholarship.org By solving Newton's equations of motion for all atoms in the system, MD simulations can provide a trajectory that describes the positions and velocities of atoms as a function of time. This allows for the investigation of conformational changes, solvent interactions, and the early stages of chemical reactions. nih.gov

For this compound in solution, MD simulations can reveal the structure of the solvation shell and the dynamics of solvent molecules around the solute. researchgate.net This is particularly important for understanding how the solvent influences the molecule's conformation and reactivity. For instance, simulations can show how solvent molecules arrange themselves to solvate the polar triflate group and the nonpolar octyl chain.

The following table presents a hypothetical conformational analysis of this compound, illustrating the relative energies of different conformers.

ConformerDihedral Angle (C-C-O-S)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.065
Syn-clinal (gauche)60°1.225
Syn-periplanar3.510

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